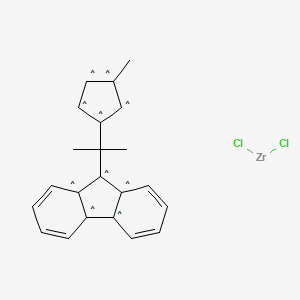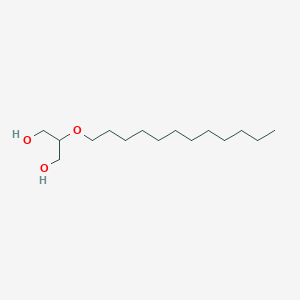
1,6-Bis(4-hydroxyphenoxy)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(4-hydroxyphenoxy)hexane is an organic compound characterized by the presence of two hydroxyphenoxy groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Bis(4-hydroxyphenoxy)hexane can be synthesized through the reaction of hydroquinone with 1,6-dibromohexane. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroquinone acts as a nucleophile, displacing the bromine atoms on the hexane chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Bis(4-hydroxyphenoxy)hexane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can be used for esterification or etherification reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Esters or ethers
Aplicaciones Científicas De Investigación
1,6-Bis(4-hydroxyphenoxy)hexane has several scientific research applications:
Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of polyurethanes and other polymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biological Research:
Medical Research: The compound’s derivatives are investigated for their anticancer properties.
Mecanismo De Acción
The mechanism of action of 1,6-Bis(4-hydroxyphenoxy)hexane involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The phenolic hydroxyl groups can form hydrogen bonds with amino acid residues, affecting the protein’s function and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(2-hydroxyethoxy)benzene
- 1,4-Bis(2-hydroxypropoxy)benzene
- 1-(4-(2-hydroxyethoxy)phenoxy)propan-2-ol
Uniqueness
1,6-Bis(4-hydroxyphenoxy)hexane is unique due to its longer hexane backbone, which provides greater flexibility and spacing between the hydroxyphenoxy groups. This structural feature can influence the compound’s reactivity and its ability to form polymers with distinct properties .
Propiedades
Fórmula molecular |
C18H22O4 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-[6-(4-hydroxyphenoxy)hexoxy]phenol |
InChI |
InChI=1S/C18H22O4/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12,19-20H,1-4,13-14H2 |
Clave InChI |
GAUXFYRABTWLKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)OCCCCCCOC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)
![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)



![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)

![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)
